molecular formula C4H9ClO4S B3018445 2,2-Dimethoxyethane-1-sulfonyl chloride CAS No. 2193067-69-3

2,2-Dimethoxyethane-1-sulfonyl chloride

Cat. No.: B3018445
CAS No.: 2193067-69-3
M. Wt: 188.62
InChI Key: OHBRNIKDYAZKGW-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethane-1-sulfonyl chloride is an organic compound with the molecular formula C4H9ClO4S. It is a versatile reagent used in various chemical reactions and industrial applications. This compound is known for its ability to act as a sulfonylating agent, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxyethane-1-sulfonyl chloride can be synthesized through the reaction of 2,2-dimethoxyethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

2,2-Dimethoxyethanol+Chlorosulfonic acid2,2-Dimethoxyethane-1-sulfonyl chloride+Hydrochloric acid\text{2,2-Dimethoxyethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,2-Dimethoxyethanol+Chlorosulfonic acid→2,2-Dimethoxyethane-1-sulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxyethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents such as toluene or dichloromethane.

    Reduction: Catalytic hydrogenation using noble metals and bases can reduce this compound to sulfonyl derivatives.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products

    Substitution: Produces sulfonamides, sulfonate esters, and sulfonyl thiols.

    Reduction: Yields sulfonyl derivatives.

    Oxidation: Forms sulfonic acids.

Scientific Research Applications

2,2-Dimethoxyethane-1-sulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Serves as an essential reagent in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethoxyethane-1-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethane-1-sulfonyl chloride
  • 2,2-Dimethoxypropane-1-sulfonyl chloride
  • 2,2-Dimethoxybutane-1-sulfonyl chloride

Uniqueness

2,2-Dimethoxyethane-1-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Properties

IUPAC Name

2,2-dimethoxyethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBRNIKDYAZKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193067-69-3
Record name 2,2-dimethoxyethane-1-sulfonyl chloride
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